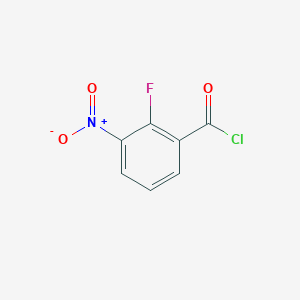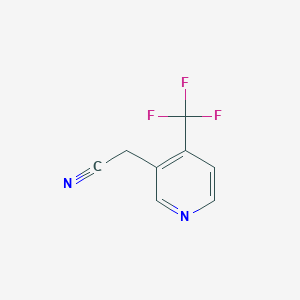
4-(Trifluoromethyl)pyridine-3-acetonitrile
Descripción general
Descripción
4-(Trifluoromethyl)pyridine-3-acetonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to the pyridine ring at the 4-position and an acetonitrile group at the 3-position. This compound is part of the organofluorine family and exhibits unique chemical properties due to the electronegative trifluoromethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)pyridine-3-acetonitrile typically involves the trifluoromethylation of pyridine derivatives followed by the introduction of the acetonitrile group. One common method is the reaction of 4-chloropyridine with trifluoromethyl anion (CF3-) to form 4-(trifluoromethyl)pyridine, which is then nitrated to introduce the acetonitrile group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Trifluoromethyl)pyridine-3-acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) for introducing the acetonitrile group.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines.
Aplicaciones Científicas De Investigación
Chemistry: 4-(Trifluoromethyl)pyridine-3-acetonitrile is used as an intermediate in the synthesis of more complex organic compounds. Its trifluoromethyl group enhances the stability and reactivity of the molecules it is part of.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with biological targets in specific ways.
Medicine: In pharmaceutical research, this compound is explored for its potential as a building block for drug development. Its presence in drug molecules can improve pharmacokinetic properties and increase efficacy.
Industry: The compound is used in the production of agrochemicals and materials science. Its trifluoromethyl group imparts desirable properties such as increased resistance to degradation and enhanced performance in various applications.
Mecanismo De Acción
The mechanism by which 4-(Trifluoromethyl)pyridine-3-acetonitrile exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The trifluoromethyl group enhances binding affinity and selectivity.
Molecular Targets and Pathways:
Enzymes: Targets specific enzymes involved in disease pathways.
Receptors: Binds to receptors involved in signal transduction.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)phenol: Used in polymer synthesis.
Trifluoromethylated pyridines: Common in pharmaceuticals and agrochemicals.
Uniqueness: 4-(Trifluoromethyl)pyridine-3-acetonitrile stands out due to its specific combination of functional groups, which provides unique chemical and biological properties compared to other trifluoromethylated compounds.
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)7-2-4-13-5-6(7)1-3-12/h2,4-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVZDCREWZARJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268018 | |
| Record name | 4-(Trifluoromethyl)-3-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227514-93-3 | |
| Record name | 4-(Trifluoromethyl)-3-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227514-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)-3-pyridineacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701268018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


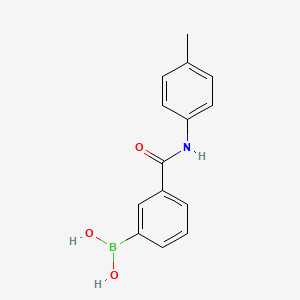
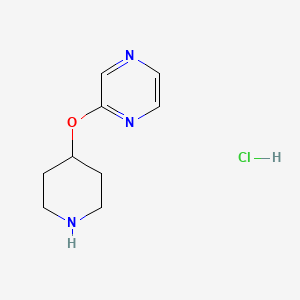
![3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393149.png)
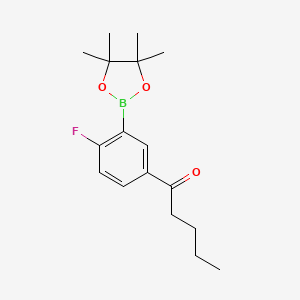
![1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B1393154.png)

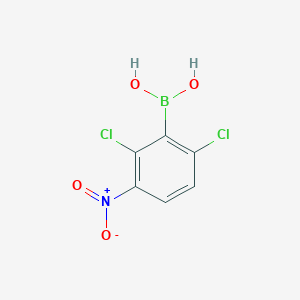
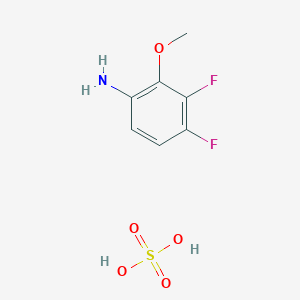
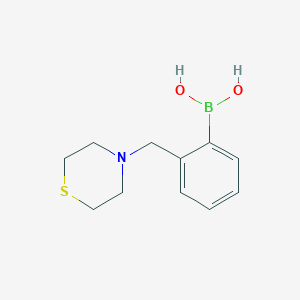
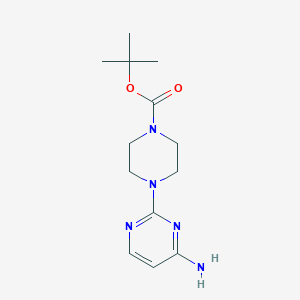
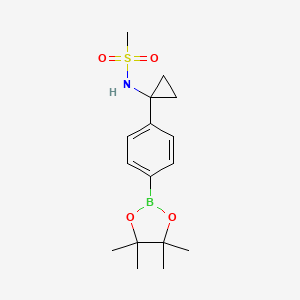
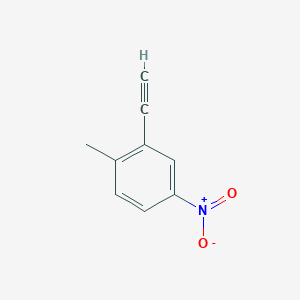
![C-[3-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4] oxadiazol-5-yl]-methylaminonium trifluoroacetate](/img/structure/B1393165.png)
